

# Application Notes and Protocols for CRT0063465 In Vitro Assays

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Compound of Interest		
Compound Name:	CRT0063465	
Cat. No.:	B15577960	Get Quote

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### Introduction

CRT0063465 has been identified as a modulator of the human phosphoglycerate kinase 1 (PGK1) and the stress sensor DJ-1, with a binding affinity (Kd) of 24 µM for PGK1.[1] It has been shown to influence the composition of the shelterin complex and affect telomere length.[1] Furthermore, emerging research indicates that CRT0063465 is a potent inhibitor of Protein Kinase A (PKA), particularly the catalytic subunit alpha (PRKACA). This has significant implications, especially in the context of cancers driven by PKA signaling, such as fibrolamellar hepatocellular carcinoma (FLHCC), which is often characterized by the DNAJB1-PRKACA gene fusion.[2][3][4]

These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of **CRT0063465**, with a focus on its role as a PKA inhibitor.

## **Data Presentation**

## Table 1: Summary of In Vitro Activity of PKA Inhibitors

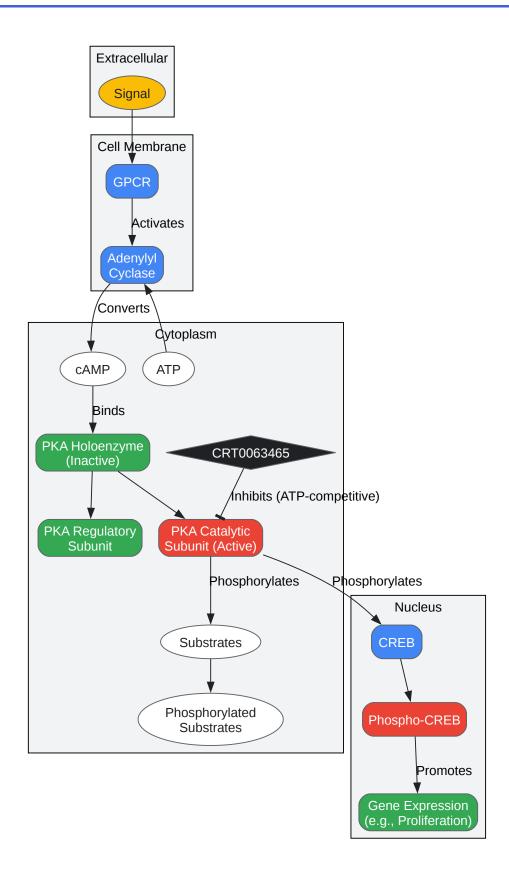


Compoun d/Inhibito r	Assay Type	Target	Substrate	Key Reagents	IC50	Referenc e
Aplithianin e A (1)	Biochemic al	J-PKAcα	Biotinylate d-CREB peptide	ATP, cAMP	~1 µM	[2][3]
Aplithianin e A (1)	Kinome Screening	Wild-type PKA		ATP, cAMP	84 nM	[2][3]
BLU0588	Cell-based	PRKACA	VASP (Ser157)	Forskolin	55 - 180 nM	[5]
Compound 5	Biochemic al	J-PKAcα / wt-PKAcα		cAMP	~30 μM	[4]
Compound 6	Biochemic al	J-PKAcα / wt-PKAcα		сАМР	~15 µM	[4]

## **Signaling Pathway**

The primary signaling pathway inhibited by **CRT0063465**, in the context of its PKA-inhibitory activity, involves the canonical cAMP-dependent PKA pathway. Upon activation by cAMP, the PKA catalytic subunit phosphorylates a multitude of downstream substrates, including transcription factors like CREB, leading to cellular responses such as gene expression and proliferation. In FLHCC, the DNAJB1-PRKACA fusion protein results in a constitutively active kinase, driving oncogenesis. **CRT0063465** acts by competitively binding to the ATP pocket of the PKA catalytic subunit, thereby blocking its kinase activity.





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Caption: PKA signaling pathway and the inhibitory action of CRT0063465.



# Experimental Protocols Protocol 1: Biochemical PKA Kinase Assay

This protocol is adapted from methods used to characterize PKA inhibitors against both wild-type and fusion-protein PKA.[2][3]

Objective: To determine the in vitro inhibitory activity of **CRT0063465** on the catalytic activity of the PKA alpha subunit (PKAc $\alpha$ ) or the DNAJB1-PRKACA fusion protein (J-PKAc $\alpha$ ).

#### Materials:

- Recombinant human PKAcα or J-PKAcα holoenzyme complex
- Biotinylated-CREB peptide substrate (KRREILSRRPSYR)
- Adenosine triphosphate (ATP)
- Cyclic adenosine monophosphate (cAMP)
- CRT0063465
- Kinase assay buffer (e.g., 0.1 M Tris pH 7.5)
- EDTA (0.5 M) for quenching
- DMSO
- 384-well plates
- Plate reader for detection (e.g., HTRF, AlphaScreen)

### Procedure:

- Compound Preparation: Prepare a stock solution of CRT0063465 in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer containing 50 μM ATP, 1 μM cAMP, and 0.5% DMSO.
- Reaction Setup:



- Add 20 μL of the compound solution to the wells of a 384-well plate.
- Add 40 μL of the kinase assay buffer containing the PKAcα holoenzyme complex (final concentration ~0.75-1 nM) and the biotinylated-CREB peptide substrate (final concentration 50 μM).
- Kinase Reaction: Incubate the plate at room temperature for 45 minutes to allow the kinase reaction to proceed.
- Quenching: Stop the reaction by adding 15 μL of 0.5 M EDTA.
- Detection: Process the quenched reaction for detection of substrate phosphorylation using an appropriate method (e.g., HTRF). The signal is inversely proportional to the kinase activity.
- Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the CRT0063465 concentration and fitting the data to a four-parameter logistic equation.

## Protocol 2: Cell-Based PKA Activity Assay (VASP Phosphorylation)

This protocol is based on methods for assessing cellular PKA activity by measuring the phosphorylation of a downstream target.[5]

Objective: To evaluate the ability of CRT0063465 to inhibit PKA signaling in a cellular context.

### Materials:

- Huh7 or other suitable human cell line
- CRT0063465
- Forskolin (PKA activator)
- Cell culture medium and supplements
- 384-well cell culture plates



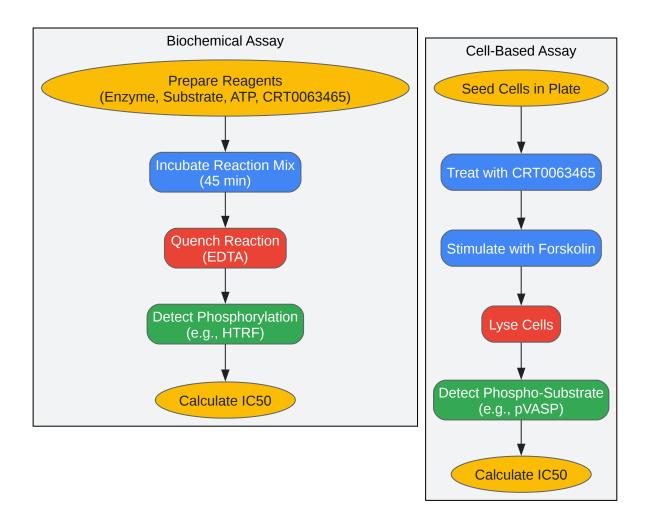
- Homogeneous Time-Resolved Fluorescence (HTRF) assay kit for phosphorylated VASP (Ser157)
- Lysis buffer
- Plate reader capable of HTRF detection

#### Procedure:

- Cell Plating: Seed Huh7 cells at a density of 2 x 10<sup>4</sup> cells per well in a 384-well plate in 15
  μL of cell culture medium and incubate overnight.
- Compound Treatment: Prepare serial dilutions of **CRT0063465** in cell culture medium. Add the compound to the cells and incubate for a predetermined time (e.g., 1-2 hours).
- PKA Activation: Stimulate the PKA pathway by adding forskolin to the wells at a final concentration of 10 μM.
- Cell Lysis: After a short incubation with forskolin (e.g., 30 minutes), lyse the cells according
  to the HTRF assay kit manufacturer's protocol.
- HTRF Assay: Add the HTRF reagents for detecting phosphorylated VASP to the cell lysates and incubate as recommended.
- Detection: Read the plate on an HTRF-compatible plate reader.
- Data Analysis: Calculate the IC50 value by normalizing the data to controls (DMSO vehicle and a positive control inhibitor) and fitting to a dose-response curve.

## **Experimental Workflow**





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